![molecular formula C8H13ClF3N B2607221 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2567502-77-4](/img/structure/B2607221.png)

3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

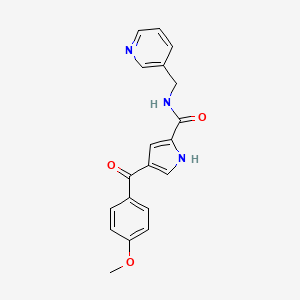

3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular weight of 215.65 . It is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3N.ClH/c9-8(10,11)2-1-6-3-7(12,4-6)5-6;/h1-5,12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes

Researchers have developed innovative synthetic methodologies to access bicyclo[1.1.1]pentan-1-amines, a class to which the compound belongs. For instance, aminoalkylation of [1.1.1]propellane has been demonstrated as a direct method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing a pivotal step towards efficient incorporation of various amines onto this scaffold (Hughes et al., 2019). This method is highlighted for its mild reaction conditions and tolerance to diverse functional groups, significantly streamlining the synthesis of key bicyclo[1.1.1]pentan-1-amine building blocks.

Bioisostere Development

Bicyclo[1.1.1]pentane motifs are increasingly recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their unique structural features. These compounds are used to optimize drug candidates by enhancing their permeability, solubility, and metabolic stability. The development of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their application in cross-couplings underlines the utility of these structures in medicinal chemistry (VanHeyst et al., 2020).

Chemical and Pharmaceutical Synthesis

The compound's framework is instrumental in the synthesis of diverse chemical and pharmaceutical entities. Radical multicomponent carboamination of [1.1.1]propellane is a case in point, providing a versatile method for creating multifunctionalized bicyclo[1.1.1]pentane derivatives. This technique is celebrated for its mild conditions, one-pot operation, and ability to generate synthetically valuable 3-substituted BCP-amines (Kanazawa et al., 2017).

Metabolic Stability Enhancement

In the realm of drug design, the introduction of the bicyclo[1.1.1]pentane moiety has been explored to improve metabolic stability. An example is seen in inhibitors of the hepatitis C virus nonstructural protein 5B, where bicyclo[1.1.1]pentane was incorporated to enhance stability, demonstrating the compound's impact on pharmacokinetic profiles (Zhuo et al., 2016).

High Energy Density Materials

Explorations into high energy density materials (HEDMs) have also seen the application of bicyclo[1.1.1]pentane derivatives. Theoretical studies on polynitrobicyclo[1.1.1]pentanes aim to uncover compounds with high heat of formation and desirable energetic characteristics, showcasing the potential of these structures in defense applications (Ghule et al., 2011).

Eigenschaften

IUPAC Name |

3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N.ClH/c9-8(10,11)2-1-6-3-7(12,4-6)5-6;/h1-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCCBIHLHOEWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)CCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)

![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)

![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)